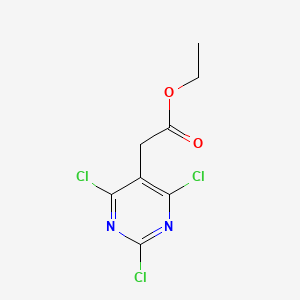

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

CAS No.: 889944-72-3

Cat. No.: VC2906705

Molecular Formula: C8H7Cl3N2O2

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889944-72-3 |

|---|---|

| Molecular Formula | C8H7Cl3N2O2 |

| Molecular Weight | 269.5 g/mol |

| IUPAC Name | ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate |

| Standard InChI | InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 |

| Standard InChI Key | BBZKVKDEGXYGDA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl |

| Canonical SMILES | CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl |

Introduction

Chemical Properties and Structure

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is characterized by its distinct molecular structure that combines a trichloropyrimidine core with an ethyl acetate functional group. The compound has a molecular formula of C8H7Cl3N2O2 and a molecular weight of 269.5 g/mol. The three chlorine atoms positioned at the 2, 4, and 6 positions of the pyrimidine ring significantly influence the compound's electron distribution, reactivity, and binding affinity to biological targets.

The structural characteristics of this compound can be better understood by examining its physical and chemical properties as summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Structural Comparison with Related Compounds

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate shares structural similarities with several related compounds, including ethyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS: 87848-14-4) and ethyl 2-(2,4,6-trichloro-5-pyrimidinyl)propanoate (CAS: 1312162-77-8). The key differences between these compounds lie in the nature of the substituent at position 5 of the pyrimidine ring. While our target compound has an acetate group, ethyl 2,4,6-trichloropyrimidine-5-carboxylate has a direct carboxylate connection, and ethyl 2-(2,4,6-trichloro-5-pyrimidinyl)propanoate includes an additional methyl group in the side chain .

Table 2: Structural Comparison of Related Trichloropyrimidine Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |

|---|---|---|---|---|

| Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | 889944-72-3 | C8H7Cl3N2O2 | 269.51 | Acetate group at position 5 |

| Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | 87848-14-4 | C7H5Cl3N2O2 | 255.49 | Direct carboxylate at position 5 |

| Ethyl 2-(2,4,6-trichloro-5-pyrimidinyl)propanoate | 1312162-77-8 | C9H9Cl3N2O2 | 283.54 | Additional methyl group in side chain |

These structural differences, though subtle, significantly impact the compounds' biological activities and chemical behaviors. The presence of an additional carbon in the side chain of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate compared to the direct carboxylate analog affects its spatial arrangement, flexibility, and interaction with target enzymes, potentially enhancing its specificity for certain biological targets.

Synthesis Methods

The synthesis of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate typically involves the esterification of 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction represents a classical esterification process that is commonly employed in organic synthesis laboratories and industrial settings. The reaction specificity and yield are influenced by various factors, including temperature, catalyst concentration, and reaction time.

Industrial Production Methods

Industrial production of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate often employs continuous flow processes to enhance efficiency and yield. These methods require precise control over reaction parameters such as temperature and pressure to optimize product formation while minimizing side reactions and impurities. The industrial-scale synthesis typically includes additional purification steps to ensure product quality and consistency, which are crucial for commercial applications, particularly in agricultural chemistry.

Alternative synthetic routes may involve halogenation of pre-existing pyrimidine derivatives or construction of the pyrimidine ring with the appropriate substituents already in place. Each approach offers distinct advantages in terms of yield, purity, and scalability, with the optimal method often determined by specific production requirements and available resources.

Biological Activities

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate exhibits a diverse range of biological activities that have significant implications for agricultural and medical applications. Its multifaceted activity profile stems from its ability to interact with various biological targets, particularly enzymes involved in critical metabolic pathways.

Herbicidal Properties

One of the most extensively studied applications of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is its herbicidal activity. The compound demonstrates significant herbicidal properties by targeting the acetyl-CoA carboxylase (ACCase) enzyme in plants. This enzyme plays a crucial role in fatty acid synthesis, a process essential for plant growth and development. By inhibiting ACCase, the compound disrupts lipid biosynthesis, leading to growth inhibition and eventual plant death.

The compound has shown particular efficacy against monocotyledonous weeds, making it valuable for selective weed control in agricultural settings. Its mechanism of action provides an important tool for managing herbicide resistance, as it offers an alternative mode of action compared to other commonly used herbicides. Field studies have demonstrated its effectiveness at relatively low application rates, contributing to its potential as an environmentally considerate agricultural solution.

| Desired Concentration | Volume Needed for Different Quantities | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.7104 mL | 18.5522 mL | 37.1044 mL |

| 5 mM | 0.7421 mL | 3.7104 mL | 7.4209 mL |

| 10 mM | 0.371 mL | 1.8552 mL | 3.7104 mL |

When preparing stock solutions, it is advisable to select the appropriate solvent according to the compound's solubility characteristics. Once prepared, the solution should be stored in separate aliquots to avoid degradation from repeated freezing and thawing cycles .

Current Research and Future Directions

Current research on Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate spans multiple disciplines, including agricultural chemistry, medicinal chemistry, and basic biochemical research. The compound's versatile biological activity profile continues to attract scientific interest, with ongoing investigations into its potential applications and mechanisms of action.

Agricultural Applications

In agricultural research, efforts are focused on optimizing the herbicidal applications of Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, particularly in addressing challenges of weed resistance and environmental sustainability. Studies are examining its effectiveness in various crop systems, optimal application rates, and integration into integrated pest management strategies. Research is also investigating potential synergistic effects when combined with other herbicides that target different metabolic pathways.

Pharmaceutical Research

On the pharmaceutical front, the compound's anticancer and neuroprotective properties present intriguing opportunities for drug development. Structure-activity relationship studies are exploring how modifications to the core structure might enhance specific biological activities while reducing potential off-target effects. These investigations aim to develop more targeted derivatives with improved pharmacokinetic profiles and therapeutic indices.

Future research directions may include:

-

Development of more selective ACCase inhibitors based on the Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate scaffold

-

Exploration of combination therapies for cancer treatment that include this compound or its derivatives

-

Investigation of its potential in neurodegenerative disease models

-

Detailed toxicological assessments to better characterize its safety profile

-

Exploration of sustainable synthetic routes for more environmentally friendly production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume